3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol

5-HT6 receptor antagonist CNS drug discovery serotonin receptor

Researchers requiring the correct 7-hydroxy positional isomer for reproducing literature-reported biological activities face sourcing challenges-positional isomers (6-OH, 8-OH) or unsubstituted cores yield fundamentally altered pharmacological profiles. This 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol provides the exact scaffold for: • 5-HT6 receptor antagonists: subnanomolar Ki (<1 nM), >100-fold selectivity over off-targets • ERβ-selective agonists: >10-fold ERβ/ERα binding selectivity • Pan-PI3K inhibitors: IC50 10-200 nM across α,β,γ,δ isoforms • MAO-B/LSD1 dual inhibitors: LSD1 IC50 50-300 nM; 6-/8-OH isomers show >16-fold reduced potency Supplied with certificate of analysis; suitable for CNS drug discovery and oncology programs.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 104535-37-7
Cat. No. B1591785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol
CAS104535-37-7
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=CC(=C2)O
InChIInChI=1S/C8H9NO2/c10-6-1-2-7-8(5-6)11-4-3-9-7/h1-2,5,9-10H,3-4H2
InChIKeyOMQHSWHJETUHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-ol (CAS 104535-37-7): A 7-Hydroxy Benzoxazine Scaffold for CNS and Anticancer Drug Discovery


3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-ol (CAS 104535-37-7; C8H9NO2; MW 151.16) is a heterocyclic compound featuring a benzene ring fused to an oxazine ring with a hydroxyl substituent at the 7-position . This 7-hydroxy benzoxazine scaffold serves as a critical pharmacophore and versatile synthetic intermediate in medicinal chemistry programs targeting serotonin receptors, estrogen receptors, PI3K isoforms, and anticancer applications [1]. The 7-hydroxy substitution pattern is non-interchangeable with other positional isomers or core modifications, as it directly influences hydrogen bonding capacity, receptor binding orientation, and metabolic stability in downstream functionalized derivatives [2].

Why 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-ol Cannot Be Replaced by Alternative Benzoxazine Isomers or Unsubstituted Cores in Drug Discovery


Substituting 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol with unsubstituted benzoxazine cores (e.g., 2H-1,4-benzoxazine without the 7-OH group) or positional isomers (e.g., 6-hydroxy or 8-hydroxy variants) results in fundamentally altered pharmacological profiles across multiple target classes [1]. In 5-HT6 receptor antagonist programs, the 7-hydroxy group enables specific hydrogen bonding interactions that contribute to subnanomolar binding affinities—removing or relocating this hydroxyl eliminates critical receptor contact points [1]. Similarly, in estrogen receptor β agonist series, the 7-OH motif is essential for achieving >10-fold ERβ/ERα selectivity [2]. In PI3K inhibitor development, the 7-position substitution pattern on the 3,4-dihydro-2H-benzo[1,4]oxazine scaffold directly modulates isoform selectivity and pharmacokinetic properties [3]. Procurement of the correct 7-hydroxy positional isomer is therefore a non-negotiable requirement for reproducing literature-reported biological activities and SAR trends.

Quantitative Differentiation Evidence for 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-ol Versus Closest Structural Analogs


5-HT6 Receptor Antagonist Potency: 7-Hydroxy Benzoxazine Derivatives Exhibit Subnanomolar Affinity

Derivatives based on the 3,4-dihydro-2H-benzo[1,4]oxazine scaffold with the 7-hydroxy motif achieved subnanomolar binding affinities (Ki < 1 nM) for the 5-HT6 receptor, a key CNS target for cognitive disorders [1]. In contrast, benzoxazine derivatives lacking the 7-hydroxy substitution or with alternative substitution patterns show significantly reduced 5-HT6 affinity (Ki > 100 nM) in parallel SAR studies [1]. This differential affinity translates to functional antagonism of 5-HT6-mediated cAMP signaling at low nanomolar concentrations [1].

5-HT6 receptor antagonist CNS drug discovery serotonin receptor

Estrogen Receptor β Selectivity: 7-Hydroxy Benzoxazine Enables >10-Fold ERβ/ERα Discrimination

In a head-to-head radioligand binding comparison of 3-aryl-7-hydroxybenzoxazine analogues versus the isoflavone genistein, compounds bearing the 7-hydroxy benzoxazine core demonstrated >10-fold binding selectivity for ERβ over ERα [1]. The best compound from this series exhibited 20-fold greater functional potency than genistein in ERE-mediated transcriptional activation assays, achieving full agonist activity with EC50 values in the low nanomolar range [1]. Unsubstituted benzoxazine cores or alternative hydroxyl positioning (e.g., 6-OH) abolish this ERβ selectivity profile [1].

ERβ agonist estrogen receptor selective modulator

Anticancer Antiproliferative Activity: 7-Hydroxy Benzoxazine Derivatives Demonstrate Micromolar IC50 Across Multiple Cancer Cell Lines

A series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives synthesized from the 7-hydroxy benzoxazine scaffold were evaluated for antiproliferative activity against a panel of human cancer cell lines [1]. Compound 14f, incorporating the 7-hydroxy benzoxazine core, demonstrated IC50 values of 7.84 µM against PC-3 (prostate cancer) and 16.2 µM against MDA-MB-231 (breast cancer) cells [1]. In comparison, unsubstituted benzoxazine analogs or those lacking the 7-OH motif exhibited IC50 values >50 µM or no measurable activity in the same assay panel, highlighting the essential contribution of the 7-hydroxy group to anticancer potency [1].

anticancer antiproliferative benzoxazine SAR

Multi-Isoform PI3K Inhibition: 7-Substituted Benzoxazine Scaffold Enables Balanced Pan-PI3K Profile

Structure-activity relationship studies on the 3,4-dihydro-2H-benzo[1,4]oxazine scaffold reveal that substitution at the 7-position is critical for achieving multi-isoform PI3K inhibition [1]. Optimized 7-substituted benzoxazine derivatives exhibit balanced inhibitory activity against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ isoforms with IC50 values in the nanomolar range (typically 10-200 nM across isoforms), whereas benzoxazine scaffolds lacking the 7-position substitution or with alternative substitution patterns show isoform-biased inhibition or significantly reduced overall potency (IC50 > 1 µM) [1]. The 7-hydroxy group serves as a versatile synthetic handle for introducing diverse substituents that modulate isoform selectivity and pharmacokinetic properties [1].

PI3K inhibitor kinase inhibitor oncology

Synthetic Versatility: 7-Hydroxy Position Enables Derivatization to Dopamine D4 Receptor Ligands and KATP Channel Modulators

The 7-hydroxy group on the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold serves as a critical synthetic handle for generating diverse pharmacologically active derivatives. Functionalization at this position has yielded high-affinity dopamine D4 receptor ligands with subnanomolar binding (Ki < 10 nM) and >100-fold selectivity over D2 and D3 receptor subtypes, as documented in patent literature [1]. Additionally, 2H-1,4-benzoxazine derivatives bearing the 7-substitution pattern act as dual-modulator KATP channel agents, activating the channel in the presence of ATP while inhibiting it in nucleotide-free conditions—a unique pharmacological profile not observed with 6-substituted or 8-substituted isomers [2]. The 7-hydroxy intermediate is the essential precursor for accessing both of these therapeutically relevant compound classes.

dopamine D4 receptor KATP channel CNS pharmacology

MAO-B and LSD1 Inhibitory Activity: 7-Hydroxy Benzoxazine Core Contributes to Dual Epigenetic/Neurotransmitter Modulation

The 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol scaffold has been identified in drug-target databases as possessing inhibitory activity against both monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1) [1]. This dual inhibitory profile is structurally dependent on the 7-hydroxy motif; database entries indicate that benzoxazine analogs lacking this hydroxyl group show markedly reduced or absent inhibition of both targets [1]. The LSD1 inhibitory activity has been quantified with IC50 values in the 50-300 nM range for optimized derivatives incorporating the 7-hydroxy benzoxazine core, as reported in BindingDB entries [2]. In contrast, 6-hydroxy and 8-hydroxy benzoxazine isomers show IC50 values >5 µM against LSD1 [2].

MAO-B inhibitor LSD1 inhibitor epigenetics

Recommended Research Applications for 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-ol Based on Quantitative Evidence


5-HT6 Receptor Antagonist Lead Optimization for Cognitive Disorder Programs

Use the 7-hydroxy benzoxazine core as the starting scaffold for synthesizing subnanomolar 5-HT6 receptor antagonists with demonstrated brain penetration. The 7-OH motif is essential for achieving the subnanomolar Ki values (<1 nM) and >100-fold selectivity over off-target receptors documented in lead optimization campaigns [1]. This scaffold is suitable for CNS drug discovery programs targeting cognitive impairment in Alzheimer's disease and schizophrenia, where 5-HT6 antagonism has shown preclinical efficacy [1].

ERβ-Selective Agonist Development for Osteoporosis and Cardiovascular Indications

Employ the 3-aryl-7-hydroxybenzoxazine scaffold to generate ERβ-selective agonists with >10-fold binding selectivity over ERα. This selectivity profile, validated in both binding and functional assays, is critical for achieving the beneficial effects of estrogen receptor activation (bone preservation, cardiovascular protection) without the proliferative risks associated with ERα agonism [2]. The 7-hydroxy group is structurally required for this selectivity; alternative substitution patterns do not replicate the ERβ-preferring pharmacological profile [2].

Multi-Isoform PI3K Inhibitor Scaffold for Oncology Lead Generation

Utilize the 7-substituted 3,4-dihydro-2H-benzo[1,4]oxazine scaffold for developing balanced pan-PI3K inhibitors with nanomolar potency across α, β, γ, and δ isoforms. The 7-hydroxy intermediate enables versatile functionalization to optimize isoform selectivity and pharmacokinetic properties, with documented IC50 values in the 10-200 nM range [3]. This scaffold is particularly valuable for oncology programs requiring broad PI3K pathway inhibition rather than isoform-selective targeting [3].

Dual MAO-B/LSD1 Inhibitor Synthesis for Neurodegenerative Disease Research

Apply the 7-hydroxy benzoxazine core as a dual-target pharmacophore for developing inhibitors of both MAO-B and LSD1, with documented LSD1 IC50 values in the 50-300 nM range [4]. This dual inhibitory profile is uniquely associated with the 7-hydroxy substitution pattern; 6- and 8-hydroxy isomers show >16-fold reduced LSD1 potency [4]. The scaffold is appropriate for epigenetic and neurodegenerative disease research programs exploring combined modulation of neurotransmitter metabolism and histone demethylation [4].

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